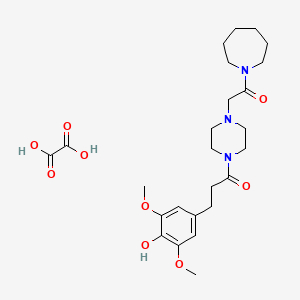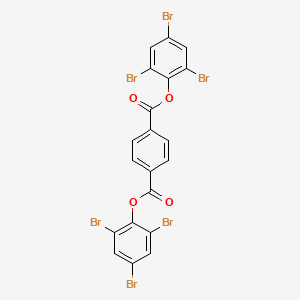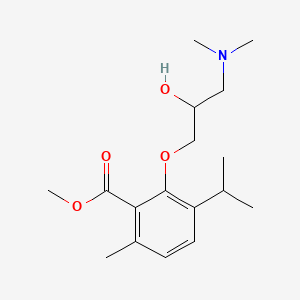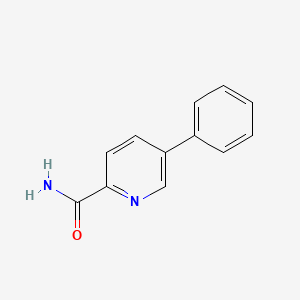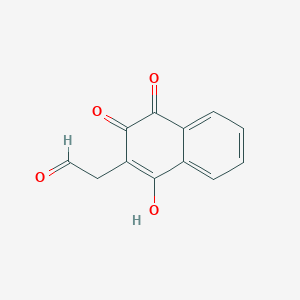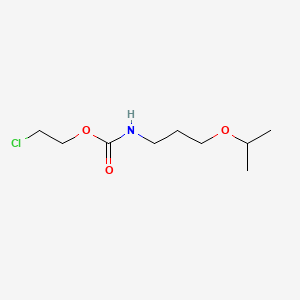
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester is a chemical compound with the molecular formula C9H18ClNO3. It is known for its unique structure, which includes a carbamate group, an isopropoxypropyl chain, and a 2-chloroethyl ester moiety . This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester typically involves the reaction of 3-isopropoxypropylamine with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of 3-isopropoxypropylamine: This intermediate is synthesized by reacting isopropyl alcohol with 3-chloropropylamine.
Formation of the ester: The 3-isopropoxypropylamine is then reacted with 2-chloroethyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbamate derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: New carbamate derivatives with different functional groups.
Hydrolysis: Carbamic acid and the corresponding alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by forming covalent bonds with active site residues. It can also undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved include nucleophilic substitution and hydrolysis reactions .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-methoxypropyl)-, 2-chloroethyl ester
- Carbamic acid, (3-ethoxypropyl)-, 2-chloroethyl ester
- Carbamic acid, (3-butoxypropyl)-, 2-chloroethyl ester
Uniqueness
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester is unique due to its specific isopropoxypropyl chain, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
60480-09-3 |
|---|---|
Molecular Formula |
C9H18ClNO3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-chloroethyl N-(3-propan-2-yloxypropyl)carbamate |
InChI |
InChI=1S/C9H18ClNO3/c1-8(2)13-6-3-5-11-9(12)14-7-4-10/h8H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
IRJWUNGHVUZNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






